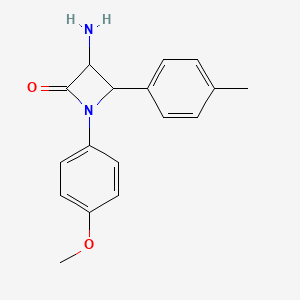
3-Bromo-2,6-dichloro-4-methylquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-2,6-dichloro-4-methylquinoline is a quinoline derivative, a class of compounds known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry. Quinoline derivatives are widely studied due to their potential therapeutic properties, including antimicrobial, antimalarial, and anticancer activities .
Vorbereitungsmethoden
The synthesis of 3-Bromo-2,6-dichloro-4-methylquinoline typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions . The general synthetic route involves the use of boron reagents and palladium catalysts under specific reaction conditions to achieve the desired product .
Analyse Chemischer Reaktionen
3-Bromo-2,6-dichloro-4-methylquinoline can undergo various types of chemical reactions, including:
Substitution Reactions: These reactions involve the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Oxidation Reactions: These reactions involve the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction Reactions: These reactions involve the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
3-Bromo-2,6-dichloro-4-methylquinoline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: It is studied for its potential antimicrobial and antimalarial properties.
Medicine: It is investigated for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: It is used in the production of dyes, catalysts, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-Bromo-2,6-dichloro-4-methylquinoline involves its interaction with specific molecular targets and pathways. For example, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . The exact molecular targets and pathways may vary depending on the specific application and biological system being studied.
Vergleich Mit ähnlichen Verbindungen
3-Bromo-2,6-dichloro-4-methylquinoline can be compared with other similar compounds, such as:
- 3-Bromo-4-chloro-2-methylquinoline
- 7-Bromo-2-chloro-4-methylquinoline
- 6-Bromo-4-chloro-2-methylquinoline
- 8-Bromo-4-chloro-2-methylquinoline
These compounds share similar structural features but may exhibit different chemical and biological properties.
Eigenschaften
Molekularformel |
C10H6BrCl2N |
|---|---|
Molekulargewicht |
290.97 g/mol |
IUPAC-Name |
3-bromo-2,6-dichloro-4-methylquinoline |
InChI |
InChI=1S/C10H6BrCl2N/c1-5-7-4-6(12)2-3-8(7)14-10(13)9(5)11/h2-4H,1H3 |
InChI-Schlüssel |
CHOBKDOKHOCPQA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C=C(C=CC2=NC(=C1Br)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Tert-butyl 4-(aminomethyl)-1-thia-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B11840395.png)




![1-(3-(Dimethylamino)propyl)-3-methyl-1H-pyrazolo[3,4-b]quinolin-4(9H)-one](/img/structure/B11840417.png)



